A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of (R)-1-(1H-Indol-3-yl)propan-2-ol
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of (R)-1-(1H-Indol-3-yl)propan-2-ol
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the chiral molecule, (R)-1-(1H-Indol-3-yl)propan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document will delve into the structural elucidation of this compound using NMR spectroscopy, offering both theoretical insights and practical considerations for data acquisition and interpretation. The indole scaffold is a cornerstone in a vast array of natural products and pharmaceuticals, making a thorough understanding of its derivatives paramount.[1]
Introduction: The Significance of NMR in Stereochemical Determination
(R)-1-(1H-Indol-3-yl)propan-2-ol is a chiral secondary alcohol containing an indole nucleus. The precise determination of its three-dimensional structure is crucial for understanding its biological activity and for quality control in synthetic processes. NMR spectroscopy stands as a primary and powerful tool for the unambiguous structural elucidation of such organic molecules.[2][3] It not only allows for the mapping of the carbon-hydrogen framework but also provides critical information regarding the stereochemistry of chiral centers.
For chiral molecules like the topic compound, NMR techniques, particularly when combined with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), are instrumental in determining enantiomeric purity and absolute configuration.[4][5][6] This guide, however, will focus on the fundamental ¹H and ¹³C NMR characterization of a single enantiomer, (R)-1-(1H-Indol-3-yl)propan-2-ol.
Predicted NMR Spectral Data
Predicted ¹H and ¹³C NMR Data Summary
The predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are summarized in the table below. These predictions are based on a standard 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.
| Atom No. | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |
| 1 | ~8.10, br s | - |
| 2 | ~7.05, d, J = 2.4 | ~122.5 |
| 3 | - | ~113.0 |
| 3a | - | ~127.0 |
| 4 | ~7.65, d, J = 8.0 | ~119.0 |
| 5 | ~7.15, t, J = 7.6 | ~122.0 |
| 6 | ~7.10, t, J = 7.6 | ~119.5 |
| 7 | ~7.35, d, J = 8.0 | ~111.0 |
| 7a | - | ~136.5 |
| 1' | ~2.90, dd, J = 14.4, 4.8; ~2.80, dd, J = 14.4, 7.2 | ~35.0 |
| 2' | ~4.10, m | ~68.0 |
| 3' | ~1.25, d, J = 6.0 | ~23.0 |
| OH | Variable, br s | - |
Molecular Structure and Numbering Scheme
To facilitate the discussion of the NMR data, the molecular structure of (R)-1-(1H-Indol-3-yl)propan-2-ol with the IUPAC numbering convention is provided below.
Caption: Molecular structure of (R)-1-(1H-Indol-3-yl)propan-2-ol with atom numbering.
Detailed ¹H NMR Spectral Analysis
The ¹H NMR spectrum of (R)-1-(1H-Indol-3-yl)propan-2-ol can be divided into two main regions: the aromatic region (δ 7.0-8.2 ppm) corresponding to the indole ring protons, and the aliphatic region (δ 1.0-4.5 ppm) for the propanol side chain protons.
-
Indole N-H Proton (H-1): A broad singlet is predicted around δ 8.10 ppm. The broadness of this peak is a characteristic feature of the indole N-H proton and is due to chemical exchange and quadrupolar broadening from the adjacent ¹⁴N nucleus.[7] Its chemical shift is highly dependent on solvent and concentration.[7][8]
-
Indole Ring Protons (H-2, H-4, H-5, H-6, H-7):
-
H-2: This proton, located on the pyrrole part of the indole ring, is expected to appear as a doublet around δ 7.05 ppm with a small coupling constant (J ≈ 2.4 Hz) due to coupling with H-1.
-
H-4 and H-7: These protons on the benzene ring are adjacent to the ring fusion and typically appear as doublets. H-4 is predicted at δ 7.65 ppm and H-7 at δ 7.35 ppm, both with a coupling constant of approximately 8.0 Hz, characteristic of ortho coupling.
-
H-5 and H-6: These protons are expected to appear as triplets around δ 7.15 ppm and δ 7.10 ppm, respectively, due to coupling with their two ortho neighbors. The coupling constants will be in the range of 7.6 Hz.
-
-
Propanol Side Chain Protons (H-1', H-2', H-3'):
-
H-1' (Methylene Protons): These two protons are diastereotopic due to the adjacent chiral center (C-2'). They will appear as a complex multiplet, predicted here as two separate doublet of doublets around δ 2.90 ppm and δ 2.80 ppm. This complexity arises from both geminal coupling to each other and vicinal coupling to the H-2' proton.
-
H-2' (Methine Proton): This proton, attached to the carbon bearing the hydroxyl group, is expected to be a multiplet around δ 4.10 ppm. It is coupled to the two H-1' protons and the three H-3' protons.
-
H-3' (Methyl Protons): The methyl group protons will appear as a doublet around δ 1.25 ppm due to coupling with the H-2' proton, with a typical coupling constant of about 6.0 Hz.
-
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature. It is expected to appear as a broad singlet that can be confirmed by a D₂O exchange experiment, where the peak would disappear.[7]
Detailed ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.
-
Indole Ring Carbons (C-2 to C-7a):
-
The eight carbons of the indole ring are predicted to resonate in the aromatic region between δ 111.0 and 136.5 ppm.
-
The quaternary carbons, C-3a (δ ~127.0 ppm) and C-7a (δ ~136.5 ppm), will generally have lower intensities.
-
C-3, being adjacent to the alkyl substituent, is predicted around δ 113.0 ppm.
-
The other carbons of the indole ring (C-2, C-4, C-5, C-6, C-7) will have chemical shifts influenced by the electron distribution within the heterocyclic system.[9][10]
-
-
Propanol Side Chain Carbons (C-1', C-2', C-3'):
-
C-1' (Methylene Carbon): This carbon, attached to the indole ring, is predicted to appear at approximately δ 35.0 ppm.
-
C-2' (Methine Carbon): The carbon bearing the hydroxyl group is expected to be deshielded and appear around δ 68.0 ppm.
-
C-3' (Methyl Carbon): The terminal methyl carbon is predicted to be the most upfield signal at approximately δ 23.0 ppm.
-
Experimental Protocol for NMR Data Acquisition
For the successful acquisition of high-quality ¹H and ¹³C NMR spectra of (R)-1-(1H-Indol-3-yl)propan-2-ol, the following experimental protocol is recommended.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for initial analysis. For resolving overlapping signals or sharpening the N-H proton signal, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be used.[7] The choice of solvent can significantly influence the chemical shifts of the indole protons.[11][12]
-
Concentration:
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube to ensure sample homogeneity.
NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
Spectral Width: 0-12 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Angle: 90 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons)
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Spectral Width: 0-220 ppm
-
Proton Decoupling: Broadband decoupling should be applied to simplify the spectrum to singlets.
-
Advanced NMR Experiments for Structural Confirmation
To further solidify the structural assignment, a suite of two-dimensional (2D) NMR experiments can be employed.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, confirming the connectivity between adjacent protons, for instance, between H-2' and H-1'/H-3' in the side chain, and among the aromatic protons of the indole ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and for confirming the connection of the propanol side chain to the C-3 position of the indole ring.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can be used to differentiate between CH, CH₂, and CH₃ groups, which is a valuable tool for confirming the assignments of the aliphatic carbons.[13]
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the complete NMR analysis of (R)-1-(1H-Indol-3-yl)propan-2-ol.
Caption: Workflow for the NMR-based structural elucidation of (R)-1-(1H-Indol-3-yl)propan-2-ol.
Conclusion
This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral features of (R)-1-(1H-Indol-3-yl)propan-2-ol. Through the analysis of predicted spectral data, we have assigned all proton and carbon signals and discussed the underlying principles governing their chemical shifts and multiplicities. The provided experimental protocols and suggested advanced NMR experiments offer a robust framework for researchers to obtain and interpret high-quality NMR data for this and similar indole-containing chiral molecules. A thorough understanding and application of these NMR techniques are indispensable for the accurate structural characterization and quality control in the fields of medicinal chemistry and drug development.
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